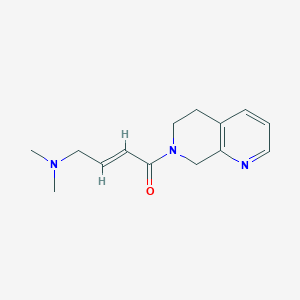

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

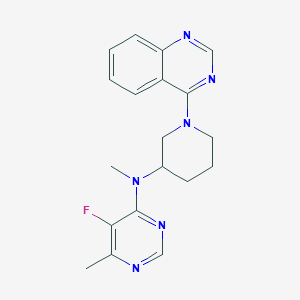

“4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine” is a compound with the molecular weight of 264.37 . It is also known as 4-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butylamine .

Synthesis Analysis

The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N2O2/c1-18-14-9-12-5-8-17(7-4-3-6-16)11-13(12)10-15(14)19-2/h9-10H,3-8,11,16H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The compound is involved in the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . These reactions are crucial in the synthesis of the compound.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The compound is soluble in 1N NaOH in methanol .科学的研究の応用

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it a potential candidate for drug discovery. Researchers have explored its interactions with biological targets, including receptors and enzymes. By modifying its chemical scaffold, scientists aim to design novel pharmaceuticals for various therapeutic areas, such as neurology, oncology, and cardiovascular diseases .

Pictet–Spengler Reaction and Tetrahydroisoquinolines

The synthesis of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine involves the Pictet–Spengler reaction. This classic transformation combines phenylethylamine with dimethoxymethane in the presence of aqueous HCl to yield tetrahydroisoquinolines (THIQs). Researchers have explored variations of this reaction to access diverse THIQ derivatives .

Enantioselective Synthesis

Efforts to synthesize enantiopure compounds have led to the development of methods for preparing (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Researchers have employed a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization to achieve this goal. The yields and enantioselectivity depend on the specific synthetic route and reagents used .

Biological Activity Studies

Scientists have investigated the biological effects of related compounds with similar structural motifs. These studies involve assessing cytotoxicity, receptor binding, and enzymatic inhibition. While specific data on 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine are limited, understanding its biological activity is crucial for potential therapeutic applications .

Melting Point Determination

Experimental characterization includes measuring the melting point of the compound. Researchers use techniques like the Boetius apparatus to determine its solid-state behavior. Accurate melting point data aid in compound identification and quality control .

Structure–Activity Relationships (SAR)

Researchers explore SAR by synthesizing analogs and evaluating their biological properties. By systematically modifying different regions of the molecule, they gain insights into which structural features are essential for activity. SAR studies guide further optimization and lead to more potent derivatives .

Safety and Hazards

作用機序

Target of Action

The primary targets of the compound 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine are yet to be identified. The compound is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other tetrahydroisoquinoline derivatives .

Biochemical Pathways

Tetrahydroisoquinoline derivatives are known to exert diverse biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Given the compound’s structural similarity to other tetrahydroisoquinoline derivatives, it may have similar effects .

特性

IUPAC Name |

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-18-14-9-12-5-8-17(7-4-3-6-16)11-13(12)10-15(14)19-2/h9-10H,3-8,11,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKUCNGRZSPDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCCCN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

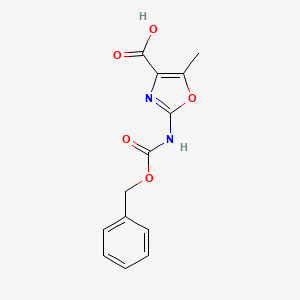

![5-[4-(1,3-Dioxoisoindol-2-yl)butyl-ethylamino]-2-methylisoindole-1,3-dione](/img/structure/B2586293.png)

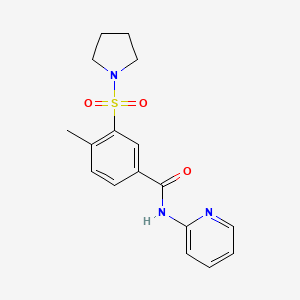

![N-cycloheptyl-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586295.png)

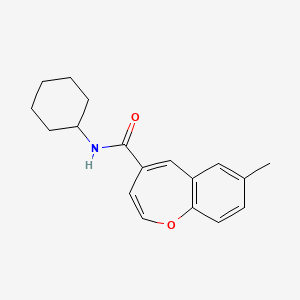

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586300.png)